1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM-9514 is a novel, potent Glucokinase (GK) activator. AM-9514 showed a favorable combination of in vitro potency, enzyme kinetic properties, acceptable pharmacokinetic profiles in preclinical species, and robust efficacy in a rodent PD model. Glucokinase (GK) activators represent a class of type 2 diabetes therapeutics actively pursued due to the central role that GK plays in regulating glucose homeostasis.
Scientific Research Applications
Synthesis and Chemical Properties
Gas-phase pyrolysis has been utilized in the synthesis of compounds with structures similar to the specified chemical, showcasing its potential in heterocyclic synthesis. This process involves unimolecular reactions and has been studied for its kinetics and product analysis, suggesting its application in the synthesis of complex compounds like the one (Al-Awadi & Elnagdi, 1997).
Research on the synthesis of fused and pendant pyrazole heterocyclic compounds, related to the structure of interest, indicates their potential use in the production of fluorescent brightening agents. This highlights the applicability of such compounds in material sciences and industrial applications (Tagdiwala & Rangnekar, 2007).
Biological Applications
Some newly synthesized compounds similar to the one have shown significant antibacterial activity. This suggests potential applications of such compounds in developing new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).
A study on the synthesis and molecular docking of 1,3-oxazole clubbed pyridyl-pyrazolines, structurally related to the compound, revealed promising results in anticancer and antimicrobial activities. This indicates the potential use of these compounds in pharmaceutical research, particularly in drug discovery for cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).
properties
CAS RN |
1442677-18-0 |
---|---|
Molecular Formula |
C18H25N5O3 |
Molecular Weight |
359.43 |
IUPAC Name |
1-[3-(2-ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea |
InChI |
InChI=1S/C18H25N5O3/c1-4-23-15(5-6-21-23)26-14-8-12(7-13-9-18(2,25)10-13)11-20-16(14)22-17(24)19-3/h5-6,8,11,13,25H,4,7,9-10H2,1-3H3,(H2,19,20,22,24) |
InChI Key |
AZHFAXGDRCIDKF-KTXOBNNYSA-N |
SMILES |
CCN1C(=CC=N1)OC2=C(N=CC(=C2)CC3CC(C3)(C)O)NC(=O)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AM-9514; AM9514; AM 9514. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.